molecular formula C9H12N2O2S B2923261 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide CAS No. 1010401-02-1

3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide

Cat. No.: B2923261
CAS No.: 1010401-02-1
M. Wt: 212.27
InChI Key: XIEMDOLTLCUXLC-UHFFFAOYSA-N
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Description

Product Identification: 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide is supplied with a purity of 95% and is identified by CAS Number 1010401-02-1 . Its molecular formula is C 9 H 12 N 2 O 2 S and it has a molecular weight of 212.27 g/mol . The compound's SMILES representation is CS(C)(=O)=NC(=O)C1=CC(N)=CC=C1 . Properties and Research Value: This benzamide derivative features a sulfoximide group (N=S(=O)(C)C), a motif of significant interest in medicinal chemistry. Benzamide scaffolds are extensively investigated for their potential to modulate various biological targets . Specifically, meta-substituted benzamides with specific pharmacophores have demonstrated promising inhibitory activity against the Hedgehog (Hh) signaling pathway, which is a crucial target in oncology research for its role in cancers such as basal cell carcinoma and medulloblastoma . Furthermore, structurally similar sulfamoyl-benzamide compounds have been reported as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes involved in pathological processes including thrombosis, inflammation, and cancer . The 3-amino substitution on the benzamide core provides a handle for further chemical modification, making it a valuable building block for the synthesis and exploration of novel compounds in drug discovery research. Usage Note: This chemical is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEMDOLTLCUXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C1=CC(=CC=C1)N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide, focusing on substituent effects, spectral data, and reactivity:

Compound Substituent (Position) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Applications/Findings
3d : 4-Amino-N-(dimethyl(oxo)-λ⁶-sulfaneylidene)benzamide 4-NH₂ 7.68 (d, J=8.7 Hz, 2H), 6.50 (d, J=8.7 Hz, 2H), 5.72 (s, 2H), 3.38 (s, 6H) 173.26 (C=O), 152.85 (C-NH₂), 131.15 (Ar-C), 112.75 (Ar-CH) Enhanced electron-donating effects from NH₂ stabilize metal complexes in coordination chemistry.
3j : 4-Chloro-N-(dimethyl(oxo)-λ⁶-sulfaneylidene)benzamide 4-Cl 8.04–7.92 (m, 2H), 7.52 (dd, J=8.5, 1.9 Hz, 2H), 3.47 (d, J=2.0 Hz, 6H) 172.03 (C=O), 137.22 (C-Cl), 131.01 (Ar-C), 128.75 (Ar-CH) Electron-withdrawing Cl substituent increases electrophilicity, favoring coupling reactions.
3k : 4-Bromo analog 4-Br 7.93–7.88 (m, 2H), 7.68–7.63 (m, 2H), 3.46 (s, 6H) 172.18 (C=O), 135.47 (C-Br), 131.21 (Ar-C), 126.31 (Ar-CH) Similar reactivity to 3j but with higher steric bulk, influencing catalytic selectivity.
3e : 4-Trifluoromethyl analog 4-CF₃ 8.22 (d, J=8.2 Hz, 2H), 7.66 (d, J=8.3 Hz, 2H), 3.42 (s, 6H) 172.80 (C=O), 138.60 (C-CF₃), 133.35 (Ar-C), −62.83 (¹⁹F NMR) Strong electron-withdrawing CF₃ group enhances oxidative stability in Pd/Ni complexes.
3g : 4-Cyano analog 4-CN 8.12 (dd, J=7.4, 1.2 Hz, 2H), 7.96–7.92 (m, 2H), 3.50 (s, 6H) 171.51 (C=O), 140.23 (C≡N), 132.82 (Ar-C), 114.53 (Ar-CH) CN group facilitates nucleophilic addition reactions in heterocycle synthesis.
Target Compound 3-NH₂ Data not explicitly reported; inferred similarity to 3d Inferred similarity to 3d with downfield shifts due to meta-substitution Potential applications in metal coordination (e.g., Pd/Ni complexes) and drug discovery.

Key Research Findings and Trends

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., NH₂) : Increase electron density at the sulfoximine sulfur, enhancing metal coordination (e.g., Pd/Ni complexes) and stabilizing transition states in catalytic cycles .
  • Electron-withdrawing groups (e.g., Cl, CF₃) : Improve oxidative stability and electrophilicity, favoring cross-coupling reactions (e.g., N–S bond formation) .

Spectroscopic Correlations: The ¹³C NMR chemical shift of the carbonyl group (C=O) ranges from 171.13–173.26 ppm across analogs, with minor variations due to substituent electronic effects . The dimethyl(oxo)-λ⁶-sulfanylidene moiety consistently appears at ~41–42 ppm in ¹³C NMR, confirming structural integrity .

Applications in Coordination Chemistry :

  • Sulfoximine benzamides form stable complexes with transition metals (e.g., Pd(II), Ni(II)), as evidenced by IR, NMR, and X-ray crystallography. These complexes show promise in catalysis and materials science .

Commercial Availability :

  • Derivatives like N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide (CAS: 3532-32-9) are commercially available (e.g., Aaron Chemicals LLC), priced at $75–339 per 50 mg–1 g , reflecting high demand for specialized sulfoximines .

Biological Activity

3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₉H₁₁N₃O₃S. Its structure includes a benzamide core with a dimethyl(oxo)-lambda6-sulfanylidene group, which is crucial for its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide exhibit potent inhibitory effects on various enzymes, particularly human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).

  • Inhibitory Potency :
    • For hCA I: Ki values ranged from 4.07 ± 0.38 nM to 29.70 ± 3.18 nM.
    • For hCA II: Ki values ranged from 10.68 ± 0.98 nM to 37.16 ± 7.55 nM.
    • For AChE: Ki values ranged from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM .

These results suggest that derivatives of this compound can be considered lead compounds for further development due to their promising bioactivity.

Cytotoxic Activity

In studies focusing on cytotoxicity, related compounds have shown significant antiproliferative effects against cancer cell lines, such as HepG2 cells (liver cancer). For instance, one study reported that certain benzamide derivatives led to cell cycle arrest and apoptosis in cancer cells, indicating potential use in cancer therapy .

The mechanisms by which these compounds exert their biological effects primarily involve enzyme inhibition and the modulation of cellular pathways:

  • Enzyme Inhibition : The inhibition of carbonic anhydrases and AChE can disrupt metabolic processes in target cells, leading to reduced proliferation and increased apoptosis in cancer cells.
  • Cell Cycle Modulation : Some derivatives have been shown to induce cell cycle arrest at the G1/S phase, promoting apoptosis through pathways involving tubulin polymerization inhibition .

Study on Enzyme Inhibition

A study conducted on a series of benzamide derivatives demonstrated their efficacy as enzyme inhibitors. The most potent inhibitors identified were compounds with specific structural modifications that enhanced binding affinity to target enzymes .

Cytotoxicity in Cancer Cells

Another significant study evaluated the cytotoxic effects of benzamide derivatives against HepG2 cells. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through the activation of specific signaling pathways .

Data Summary

CompoundTarget EnzymeKi Value (nM)Biological Effect
3ghCA I4.07 ± 0.38Inhibitory
3chCA II10.68 ± 0.98Inhibitory
3fAChE8.91 ± 1.65Inhibitory
Benzamide DerivativeHepG2 CellsN/ACytotoxicity

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